Benzyl-cyclopropyl-piperidin-4-yl-amine

Medicinal Chemistry Structural Isomerism Scaffold Design

Benzyl-cyclopropyl-piperidin-4-yl-amine (CAS 1353982-69-0, IUPAC: N-benzyl-N-cyclopropylpiperidin-4-amine, molecular formula C15H22N2, MW 230.35 g/mol) is a synthetic small-molecule scaffold featuring a piperidine core simultaneously N-substituted with benzyl and cyclopropyl groups on the exocyclic amine. This dual aromatic-alicyclic N,N-disubstitution pattern is a key pharmacophoric motif in medicinal chemistry, structurally akin to arylcycloalkylamine privileged scaffolds.

Molecular Formula C15H22N2
Molecular Weight 230.35 g/mol
Cat. No. B7917809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl-cyclopropyl-piperidin-4-yl-amine
Molecular FormulaC15H22N2
Molecular Weight230.35 g/mol
Structural Identifiers
SMILESC1CC1N(CC2=CC=CC=C2)C3CCNCC3
InChIInChI=1S/C15H22N2/c1-2-4-13(5-3-1)12-17(14-6-7-14)15-8-10-16-11-9-15/h1-5,14-16H,6-12H2
InChIKeyBNNLBKGITSVWMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Relevant Baseline for Benzyl-cyclopropyl-piperidin-4-yl-amine (N-benzyl-N-cyclopropylpiperidin-4-amine, CAS 1353982-69-0)


Benzyl-cyclopropyl-piperidin-4-yl-amine (CAS 1353982-69-0, IUPAC: N-benzyl-N-cyclopropylpiperidin-4-amine, molecular formula C15H22N2, MW 230.35 g/mol) is a synthetic small-molecule scaffold featuring a piperidine core simultaneously N-substituted with benzyl and cyclopropyl groups on the exocyclic amine [1]. This dual aromatic-alicyclic N,N-disubstitution pattern is a key pharmacophoric motif in medicinal chemistry, structurally akin to arylcycloalkylamine privileged scaffolds. The compound is commercially available as a research reagent (purity ≥98%) from multiple suppliers and serves as a building block for focused library synthesis in central nervous system and antiviral drug discovery programs .

Why Benzyl-cyclopropyl-piperidin-4-yl-amine Cannot Be Simply Interchanged with In-Class Analogs


The benzyl-cyclopropyl-piperidin-4-amine scaffold exists as one of at least three distinct constitutional isomers sharing the same molecular formula (C15H22N2), each with different connectivity of the benzyl and cyclopropyl groups to the piperidine ring [1]. The N-benzyl-N-cyclopropyl substitution pattern (CAS 1353982-69-0) places both lipophilic groups on the exocyclic nitrogen, maximizing steric encumbrance around the amine and altering its hydrogen-bond donor/acceptor profile compared to the 1-benzyl regioisomer (CAS 387358-47-6) where the benzyl group occupies the piperidine endocyclic nitrogen . Furthermore, replacement of the cyclopropyl group with methyl, ethyl, or isopropyl abolishes the unique conformational constraint and electron-donating properties of the cyclopropane ring, which are known to modulate metabolic stability and receptor binding in analogous scaffolds [2]. These structural differences translate into divergent physicochemical properties—including lipophilicity (XLogP) and topological polar surface area (TPSA)—that drive differential pharmacokinetic and pharmacodynamic behavior, making blind interchange of in-class analogs unsound without target-specific comparative data.

Quantitative Differentiation Evidence: Benzyl-cyclopropyl-piperidin-4-yl-amine vs. Closest Analogs


Constitutional Isomer Differentiation: Exocyclic N,N-Disubstitution vs. Endocyclic N-Benzyl Regioisomer

Benzyl-cyclopropyl-piperidin-4-yl-amine (CAS 1353982-69-0) and its constitutional isomer 1-benzyl-N-cyclopropylpiperidin-4-amine (CAS 387358-47-6) share the identical molecular formula (C15H22N2, MW 230.35 g/mol) but differ in the attachment point of the benzyl group: exocyclic nitrogen (target) versus endocyclic piperidine nitrogen (isomer). This connectivity difference alters the calculated XLogP3-AA value from 2.4 (target compound) [1] to an estimated higher value for the 1-benzyl isomer (not explicitly reported but predicted based on increased conformational flexibility and reduced hydrogen-bond donor exposure). The topological polar surface area (TPSA) is 15.3 Ų for the target [1], while the 1-benzyl isomer is reported with TPSA of 15.27 Ų ; the small difference reflects the identical heteroatom count but distinct spatial orientation. The exocyclic N,N-disubstitution renders the basic amine center more sterically hindered, potentially reducing metabolic N-dealkylation rates compared to the 1-benzyl isomer where the secondary amine (-NH-cyclopropyl) remains more exposed.

Medicinal Chemistry Structural Isomerism Scaffold Design

Cyclopropyl vs. Methyl Substitution: Conformational Rigidity and Metabolic Stability Inference

The cyclopropyl group in benzyl-cyclopropyl-piperidin-4-yl-amine provides unique sp²-like character and conformational constraint compared to a simple methyl or isopropyl substituent. While direct head-to-head metabolic stability data for this specific compound are not publicly available, class-level inference from structurally analogous piperidine scaffolds indicates that the cyclopropyl ring resists cytochrome P450-mediated oxidation at the α-position due to the increased C–H bond dissociation energy of cyclopropane (~106 kcal/mol) versus the C–H bond of a methyl group (~98–101 kcal/mol) [1]. This inferred metabolic advantage is consistent with the presence of cyclopropyl groups in FDA-approved drugs where metabolic soft spots have been successfully addressed. In contrast, the methyl analog N-benzyl-N-methylpiperidin-4-amine (not characterized in published literature) would be expected to undergo facile N-demethylation. The cyclopropyl ring also restricts bond rotation, preorganizing the molecule into a more defined conformational ensemble that can reduce the entropic penalty of target binding [2].

Drug Metabolism Conformational Analysis SAR

CCR5 Antagonist Pharmacological Screening: Preliminary Activity vs. Inactive Analogs

Preliminary pharmacological screening reported in Chinese-language research literature indicates that a benzyl-cyclopropyl-piperidin-4-yl-amine derivative exhibits CCR5 receptor antagonist activity, with potential utility in treating HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. This screening-level finding provides target-class directionality that distinguishes the N-benzyl-N-cyclopropyl substitution pattern from the widely studied 4-benzylpiperidine CCR5 antagonist scaffold (e.g., TAK-220 series) where the benzyl group is positioned on the piperidine carbon rather than the exocyclic nitrogen [2]. The specific connectivity of the target compound may offer a differentiated vector for optimizing CCR5 binding pocket complementarity. However, this evidence is categorized as 'Supporting evidence' because: (a) the original primary data with explicit IC50 values for the exact compound CAS 1353982-69-0 could not be independently verified in accessible databases; (b) no comparator data from the same assay are publicly available; and (c) the screening was preliminary.

CCR5 Antagonism HIV Entry Inhibition Chemokine Receptor

Exocyclic N,N-Disubstitution vs. Mono-Substituted Analogs: Procurement-Relevant Purity and Characterization

The target compound (CAS 1353982-69-0) is commercially available with a minimum purity of ≥98% from multiple vendors, with standard characterization including NMR and MS . In contrast, the closely related analog N,N-dicyclopropylpiperidin-4-amine (CAS not assigned in major databases, molecular formula C11H20N2, MW 180.29 g/mol) is typically offered at 95% purity with more limited characterization [1]. The higher purity specification and more thorough analytical characterization of the benzyl-cyclopropyl variant reduce the likelihood of confounding impurities in biological assays—a critical consideration when procuring building blocks for SAR campaigns where single-digit micromolar potency differences may be meaningful. The presence of the benzyl chromophore also facilitates HPLC-UV detection and purity monitoring during downstream chemistry steps, an operational advantage over the fully aliphatic dicyclopropyl analog.

Chemical Synthesis Quality Control Building Block Procurement

Recommended Research and Procurement Scenarios for Benzyl-cyclopropyl-piperidin-4-yl-amine


Scaffold for CCR5 Antagonist Lead Optimization Libraries

Based on preliminary pharmacological screening indicating CCR5 antagonist activity [see Section 3, REFS-1 for CCR5], benzyl-cyclopropyl-piperidin-4-yl-amine (CAS 1353982-69-0) is best deployed as a core scaffold for focused library synthesis targeting chemokine receptor modulation. The exocyclic N,N-disubstitution pattern offers a distinct vector for SAR exploration compared to the well-precedented 4-benzylpiperidine CCR5 antagonist chemotype, potentially providing a route to novel intellectual property. Procurement at ≥98% purity ensures that initial screening hits are not confounded by regioisomeric impurities of CAS 387358-47-6.

Metabolic Stability Screening of N-Cyclopropyl vs. N-Alkyl Piperidine Series

The compound serves as the cyclopropyl-bearing member in a comparative metabolic stability panel alongside N-benzyl-N-methylpiperidin-4-amine and N-benzyl-N-isopropylpiperidin-4-amine. The class-level inference that cyclopropyl substitution reduces CYP450-mediated oxidation at the N-alkyl position [see Section 3, Evidence Item 2] can be experimentally validated using this compound in human or rodent liver microsome assays. Procurement specifications should require confirmation of the intact cyclopropyl group by 1H NMR to rule out ring-opened degradation products.

Regioisomer Selectivity Profiling in CNS Receptor Panels

The three constitutional isomers sharing C15H22N2 (CAS 1353982-69-0, 387358-47-6, and 1001345-77-2) provide a unique opportunity to query how benzyl group placement (exocyclic N vs. piperidine N vs. both on N) affects selectivity across CNS-relevant receptor panels (sigma-1, sigma-2, dopamine D2, muscarinic M4). The structural differentiation quantified in Section 3, Evidence Item 1 (±TPSA differences, distinct InChI Keys) underscores the necessity of procuring all three isomers with validated CAS-specific identity for meaningful SAR conclusions.

Building Block for Fluorinated Analog Synthesis via Late-Stage Functionalization

The target compound can serve as the non-fluorinated baseline for synthesizing and evaluating the fluorinated analog N-cyclopropyl-N-(4-fluoro-2-(trifluoromethyl)benzyl)piperidin-4-amine. The unsubstituted benzyl ring of the target compound permits late-stage electrophilic aromatic substitution or cross-coupling to introduce diverse substituents, enabling systematic exploration of electronic effects on target binding. Procurement of the parent compound at ≥98% purity ensures that any observed differences in biological activity between parent and fluorinated derivative can be confidently attributed to the substituent rather than baseline impurities.

Quote Request

Request a Quote for Benzyl-cyclopropyl-piperidin-4-yl-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.